2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride
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Overview
Description
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride is a chemical compound with a complex structure that includes an amino group, an ethoxy group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride typically involves multiple steps. One common method starts with the preparation of 3-amino-4-ethoxybenzoic acid, which is then reacted with diethylaminoethyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including as a local anesthetic.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may inhibit sodium channels in nerve cells, preventing the transmission of pain signals. The compound’s structure allows it to bind to these channels and block their function, leading to its anesthetic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-ethoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride:
Benzyldimethyl [2-(1-oxoallyl)oxy]ethyl]ammonium chloride: Another compound with similar functional groups, used in various chemical applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research .
Properties
CAS No. |
69781-24-4 |
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Molecular Formula |
C15H25ClN2O3 |
Molecular Weight |
316.82 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-amino-4-ethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)9-10-20-15(18)12-7-8-14(19-6-3)13(16)11-12;/h7-8,11H,4-6,9-10,16H2,1-3H3;1H |
InChI Key |
JTOKECMTNYNKBC-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)OCC)N.[Cl-] |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1)OCC)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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